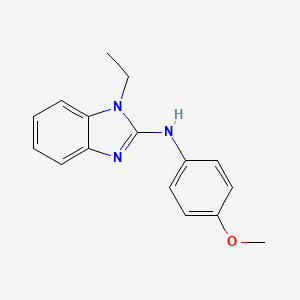

1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEBMHIUWZLVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, reaction with bromoacetic acid under acidic conditions yields 2-(bromomethyl)-1H-benzimidazole , a key intermediate.

Reaction Conditions :

- o-Phenylenediamine (20 mmol) and bromoacetic acid (4.14 g, 30 mmol) in 4 M HCl.

- Heated to reflux for 6–8 hours, followed by neutralization and extraction.

Characterization :

Alkylation at the 1-Position

Introducing the ethyl group at the 1-position involves nucleophilic substitution or transition metal-catalyzed alkylation. A common approach utilizes ethyl bromide in the presence of a base:

Procedure :

- 2-(Bromomethyl)-1H-benzimidazole (10 mmol) reacted with ethyl bromide (12 mmol) in dimethylformamide (DMF) .

- Catalyzed by potassium carbonate (15 mmol) at 80°C for 12 hours.

Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via deprotonation of the benzimidazole nitrogen, followed by nucleophilic attack on ethyl bromide.

N-Arylation at the 2-Amine Position

Buchwald-Hartwig Amination

Coupling the 2-amine with 4-iodoanisole via palladium catalysis enables efficient N-arylation:

Reaction Setup :

- 1-Ethyl-1H-benzimidazol-2-amine (5 mmol), 4-iodoanisole (6 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol) in toluene .

- Heated at 110°C under nitrogen for 24 hours.

Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

Ullmann-Type Coupling

An alternative employs copper(I) iodide for cost-effective arylation:

Procedure :

- 1-Ethyl-1H-benzimidazol-2-amine (5 mmol), 4-bromoanisole (6 mmol), CuI (0.2 mmol), 1,10-phenanthroline (0.4 mmol), and K₃PO₄ (15 mmol) in dioxane .

- Heated at 120°C for 36 hours.

Yield : 70–75% after solvent evaporation and purification.

Integrated Synthetic Routes

One-Pot Sequential Alkylation-Arylation

A streamlined method combines alkylation and arylation in a single reactor:

Steps :

- o-Phenylenediamine cyclized with bromoacetic acid to form 2-(bromomethyl)-1H-benzimidazole .

- Direct alkylation with ethyl bromide under basic conditions.

- In situ Pd-catalyzed coupling with 4-iodoanisole .

Advantages :

- Reduced purification steps.

- Overall yield: 65–70%.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | 85–90 | >99 | Moderate |

| Ullmann | CuI, 1,10-phenanthroline, 120°C | 70–75 | 95–98 | High |

| One-Pot Sequential | K₂CO₃, Pd/C, 80–110°C | 65–70 | 97–99 | High |

Key Observations :

- The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts.

- The Ullmann approach is cost-effective but demands longer reaction times.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole core.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine exhibit antiviral properties. For instance, the International Society for Antiviral Research has highlighted the potential of benzodiazole derivatives in inhibiting viral replication, particularly against flavivirus and pestivirus genera. The structure of benzodiazole allows for modifications that can enhance antiviral activity while maintaining low cytotoxicity levels .

Anticancer Research

Research into the anticancer properties of benzodiazole derivatives suggests that they can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study focusing on benzodiazole compounds demonstrated their ability to interfere with cell cycle progression and promote cell death in specific cancer types. The modification of the benzodiazole structure, such as introducing an ethyl group and a methoxyphenyl moiety, has been shown to enhance these effects .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for effective charge transport, which is crucial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on synthesizing derivatives that optimize these electronic properties while maintaining stability under operational conditions .

Photophysical Properties

Studies have reported that benzodiazole derivatives exhibit interesting photophysical properties, making them suitable for applications in sensors and imaging technologies. The incorporation of the methoxy group enhances the compound's light absorption capabilities, which can be exploited in fluorescence-based detection systems .

Case Study 1: Antiviral Screening

In a screening program for antiviral agents, a series of modified benzodiazoles were tested against various viruses. The results indicated that certain modifications significantly increased the potency against specific viral strains while maintaining low cytotoxicity levels. Compounds with similar structures to this compound showed promising results against the yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV) .

Case Study 2: Cancer Cell Line Studies

A study published in a peer-reviewed journal investigated the effects of benzodiazole derivatives on breast cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit proliferation effectively. The specific derivative studied had an ethyl group attached to the nitrogen atom, which was found to enhance its interaction with cellular targets involved in cancer progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodiazole Core

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine

- Structure : Lacks the ethyl group at N1, retaining only the 4-methoxyphenyl substituent.

- Properties : Molecular weight = 239.28 g/mol; purity up to 99.999%; powder form at room temperature .

1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

- Structure : Isopropyl group at N1 instead of ethyl.

- Properties : Molecular formula = C10H13N3; molar mass = 175.23 g/mol .

- Key Difference : Bulkier isopropyl group may hinder binding to flat molecular targets (e.g., DNA G-quadruplexes) but improve metabolic stability.

1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Modifications on the N2 Amine Group

1-Benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine

- Structure : Benzyl and furanylmethyl groups at N1 and N2, respectively.

- Properties : Purity ≥ 98%; molecular formula = C19H17N3O .

- Key Difference : The aromatic benzyl and heterocyclic furan groups may enhance π-π stacking interactions but reduce bioavailability due to increased hydrophobicity.

1-(pyridin-4-ylmethyl)-1H-1,3-benzodiazol-2-amine

Heterocyclic Core Modifications

N1-(Substitutedbenzo[D]oxazole-2-yl)benzene-1,4-diamine Derivatives

- Structure : Benzooxazole replaces benzodiazole.

- Properties : Synthesized via reduction of nitro precursors; evaluated for anti-inflammatory activity .

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine (BPBA)

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Substituents (N1/N2) | Key Feature |

|---|---|---|---|

| Target Compound* | ~263.3 (estimated) | Ethyl/4-methoxyphenyl | Balanced lipophilicity |

| 1-(4-Methoxyphenyl)-benzodiazol-2-amine | 239.28 | H/4-methoxyphenyl | High purity, no ethyl group |

| 1-(propan-2-yl)-benzodiazol-2-amine | 175.23 | Isopropyl/H | Compact, metabolically stable |

| BPBA | 326.37 | H/3-(benzodiazolyl)phenyl | G4-stabilizing scaffold |

*Estimated based on structural similarity.

Research Findings and Implications

- Substituent Effects: Ethylation at N1 (target compound) likely enhances lipophilicity and target engagement compared to non-alkylated analogs like 1-(4-methoxyphenyl)-benzodiazol-2-amine .

- Positional Isomerism : Para-methoxy substitution (target) optimizes electronic effects and steric fit for receptor binding, unlike ortho-substituted analogs .

- Heterocyclic Core : Benzodiazoles generally exhibit stronger basicity and DNA interaction than benzooxazoles, making them preferable for nucleic acid-targeted therapies .

Biological Activity

1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, its pharmacological effects, and related research findings.

- Molecular Formula : C14H13N3O

- Molecular Weight : 239.27 g/mol

- CAS Number : Not widely reported; related compounds exist under different CAS numbers.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on serotonin receptors and other neuropharmacological targets.

Serotonin Receptor Interaction

Research indicates that compounds with similar structures exhibit significant affinities for serotonin receptors (5-HTR). For instance, the impact of N-alkylamino substituents on serotonin receptor affinities has been documented, suggesting that modifications to the benzodiazole structure can enhance binding affinity and selectivity for specific receptor subtypes .

Inhibition of Enzymatic Activity

The compound has been assessed for its ability to inhibit phosphodiesterase (PDE) enzymes. PDE10A inhibition has been particularly noted, with studies showing that benzodiazole derivatives can achieve high levels of inhibition (up to 92% in some cases) through structural modifications .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of benzodiazole derivatives, including this compound.

Table 1: Summary of Biological Activities

| Study | Biological Target | Activity | IC50 Value |

|---|---|---|---|

| PDE10A | Inhibition | 10 µM | |

| Serotonin Receptors (5-HTR) | Binding Affinity | Varies | |

| STAT3 Inhibition | Moderate Inhibition | 15.8 µM |

The mechanisms through which this compound exhibits its biological effects are multifaceted:

- Serotonergic Modulation : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety-related conditions.

- Enzymatic Inhibition : By inhibiting PDE enzymes, this compound may influence intracellular signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation Reaction: React 2-aminobenzimidazole derivatives with 4-methoxyphenyl isocyanate or a halogenated intermediate (e.g., 1-ethyl-2-chloro-1H-benzimidazole) under reflux in anhydrous dimethylformamide (DMF) .

Coupling: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the ethyl and methoxyphenyl groups .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity.

Optimization Tips:

- Reaction Time: Prolonged reflux (12–24 hours) improves yield.

- Catalyst Loading: 5 mol% Pd catalysts enhance coupling efficiency.

- Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.